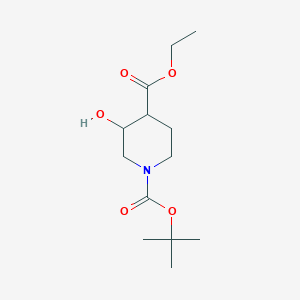

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

Übersicht

Beschreibung

The compound 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate, while not directly synthesized or analyzed in the provided papers, is structurally related to a variety of piperidine derivatives that have been synthesized and studied. These derivatives are important intermediates in the synthesis of biologically active compounds, including anticancer drugs and protein kinase inhibitors .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized through a four-step process including nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% . Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate was synthesized from 4-methylpyridinium through steps like SN2 substitution, reduction, oxidation, and acylation, with an overall yield of 80.2% . These methods highlight the importance of selecting appropriate reagents and reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was elucidated using NMR and formed a porous three-dimensional network in the crystal structure . X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed an axial orientation of the isobutyl side chain and strong O-H...O=C hydrogen bonds in the crystal structure .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including cyclization, oxidation, and substitution, to yield a wide range of functionalized compounds. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were synthesized and selectively reduced to cis isomers, and then transformed into trans isomers via the Mitsunobu reaction . The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved steps like methylation and boronation .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of bulky tert-butyl groups can hinder close molecular interactions, affecting properties like solubility and melting point . The conformation of the piperidine ring, such as chair or non-chair forms, can be influenced by intramolecular hydrogen bonds and steric effects, which are evident in their NMR and IR spectra .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

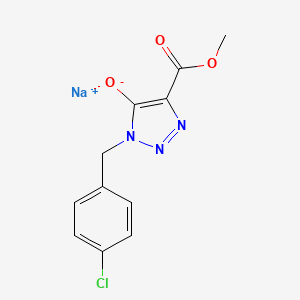

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate is a key component in the synthesis of various chemical compounds. For example, it is used in the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines, where it serves as a scaffold for the preparation of substituted piperidines (Harmsen, Sydnes, Törnroos, & Haug, 2011). Additionally, it plays a role in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Characterization and Structural Analysis

The compound also finds application in the characterization and structural analysis of various derivatives. For instance, it is used in the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, with subsequent coupling to aromatic aldehyde for Schiff base formation. These compounds have been characterized using various spectroscopic methods and X-ray crystallography (Çolak, Karayel, Buldurun, & Turan, 2021).

Piperidine Ring Conformation Studies

Studies on the conformation of the piperidine ring involve this compound as well. For example, research on the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives provides insights into the interaction of axial hydroxyl groups with axial methyl groups and the contribution of non-chair forms stabilized by intramolecular hydrogen bonds (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).

Role in Novel Synthesis Methods

The compound plays a role in novel synthesis methods as well. For instance, it is used in the synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate, which is an important intermediate in the synthesis of a novel protein tyrosine kinaseJak3 inhibitor (Chen Xin-zhi, 2011).

Development of Acetonyl Cation Equivalents

It also contributes to the development of acetonyl cation equivalents in the synthesis of pipecolic acid derivatives. For example, a study demonstrated the transformation of vinylfluoro groups to pipecolic acid derivatives using tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Investigation of Reaction Mechanisms

The compound is also important in investigating reaction mechanisms. For example, its use in studying the reaction mechanism of 9-Hydroxy-β-carbolin-4-carbonsäure formation from Nifedipin-analog Biscyanoethylester illustrates its role in complex chemical processes (Görlitzer & Baltrusch, 2000).

As an Intermediate in Biologically Active Compounds

This compound also serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), which is an important cancer treatment drug (Zhao, Guo, Lan, & Xu, 2017).

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-hydroxypiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHBRSJRXLGZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

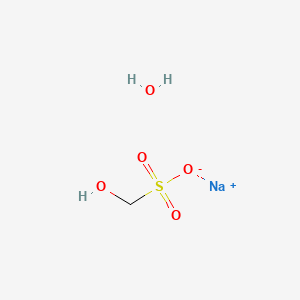

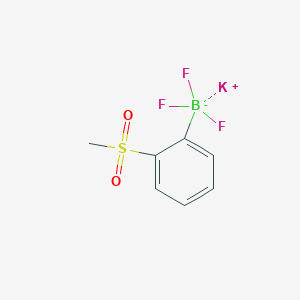

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)